Boeravinone O
Overview
Description
Boeravinone O is a natural compound isolated from the roots of Mirablis jalapa . It belongs to the chemical family of flavonoids . The molecular formula of Boeravinone O is C17H12O7 and it has a molecular weight of 328.28 . The IUPAC name is 4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one .
Scientific Research Applications
Hepatitis C Virus Inhibition : Boeravinone H, a dehydrorotenoid isolated from Boerhavia diffusa, has been identified as a potent inhibitor of hepatitis C virus (HCV) entry. It significantly inhibits the binding and entry of HCV-like particles in hepatoma cells with no apparent cytotoxicity, suggesting its potential as an antiviral agent for the prevention and control of HCV infection (Bose et al., 2017).
Bacterial Efflux Pump Inhibition : Boeravinone B, another compound from Boerhavia diffusa, acts as a dual inhibitor of the NorA bacterial efflux pump of Staphylococcus aureus and human P-Glycoprotein. It enhances the efficacy of ciprofloxacin against S. aureus and reduces biofilm formation, indicating its potential in combating bacterial infections and improving drug efficacy (Singh et al., 2017).
Antioxidant and Genoprotective Effects : Boeravinone G demonstrates significant antioxidant activity, reducing the signal intensity of ESR induced by hydroxyl radicals and inhibiting TBARS and ROS formation. It also reduces H(2)O(2)-induced DNA damage, suggesting its utility in conditions related to ROS-mediated injuries (Aviello et al., 2011).
Anti-inflammatory Potential : A lipid-based formulation of a rotenoid-rich fraction from Boerhavia diffusa, containing compounds like boeravinone B, shows enhanced anti-inflammatory activity compared to the raw fraction, suggesting its therapeutic potential in inflammatory diseases (Bairwa & Jachak, 2015).
Fracture Healing in Osteoporotic Rats : Boeravinone B promotes fracture healing in ovariectomy-induced osteoporotic rats, potentially via the regulation of the NF-κB p65/IκB-α/SIRT-1 signaling pathway, suggesting its application in osteoporosis treatment (Zhang et al., 2021).
Colorectal Cancer Chemoprevention : Boeravinone B exerts a chemoprotective effect against 1,2-dimethyl hydrazine induced colorectal cancer in rats, functioning through antioxidant and anti-inflammatory mechanisms (Zhou et al., 2022).
Quantitative Analysis in Herbal Preparations : High-performance thin-layer chromatography (HPTLC) has been used for the estimation of boeravinone-B in Boerhavia diffusa and its polyherbal dosage form, facilitating quality control in herbal pharmaceuticals (Singh et al., 2019).
Immunomodulatory Effects : Boeravinone B has shown immunomodulatory effects on human dendritic cells, influencing their differentiation and expression of maturation markers. This highlights its potential role in immune system modulation (Krishnamoorthy & Muthukumaran, 2018).
Future Directions
While specific future directions for Boeravinone O research are not mentioned in the search results, studies on similar compounds suggest potential areas of interest. For example, boeravinone B has shown hepatoprotective benefits and potent antioxidant activity , suggesting potential therapeutic applications.
properties
IUPAC Name |
4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-22-7-5-10(19)13-11(6-7)23-16-12(14(13)20)8-3-2-4-9(18)15(8)24-17(16)21/h2-6,17-19,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHQFLYPSJTPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C4=C(C(=CC=C4)O)OC3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boeravinone O |
Citations
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